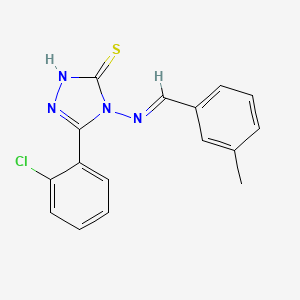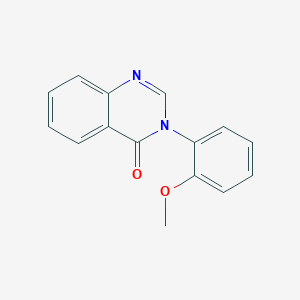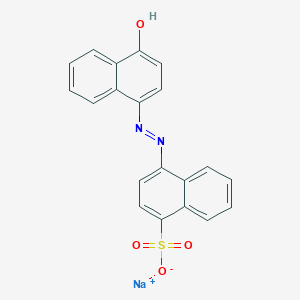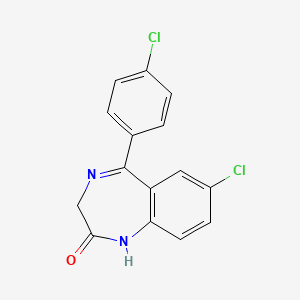![molecular formula C19H19N3O3S2 B12051623 3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12051623.png)
3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide typically involves the condensation of 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid hydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated benzothiazole derivatives
科学研究应用
3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein-ligand binding.
作用机制
The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
相似化合物的比较
Similar Compounds
- 3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonic acid
- 3-(1,3-benzothiazol-2-ylsulfanyl)propanenitrile
- 3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzonitrile
Uniqueness
Compared to similar compounds, 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide is unique due to the presence of the hydrazide moiety and the 3,4-dimethoxyphenyl group. These functional groups enhance its biological activity and electronic properties, making it more versatile for various applications .
属性
分子式 |
C19H19N3O3S2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-15-8-7-13(11-16(15)25-2)12-20-22-18(23)9-10-26-19-21-14-5-3-4-6-17(14)27-19/h3-8,11-12H,9-10H2,1-2H3,(H,22,23)/b20-12+ |
InChI 键 |
HMXIYKMPASEGCZ-UDWIEESQSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCSC2=NC3=CC=CC=C3S2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCSC2=NC3=CC=CC=C3S2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)





![5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12051589.png)

![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)
![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)

![3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051613.png)
![4-[(2-Propynyloxy)methyl]piperidine](/img/structure/B12051622.png)
